molecular formula C20H19FN4O2S2 B3410056 4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 895449-21-5

4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3410056
CAS No.: 895449-21-5
M. Wt: 430.5 g/mol
InChI Key: OAKQUUGXECQOJA-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound integrates a sulfonamide group at the benzene ring (4-fluoro-3-methyl-substituted) and a 3-methylphenyl substituent on the triazole-thiazole scaffold. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as inferred from analogous protocols for related triazole-thiazole systems . Key structural characteristics include:

  • Sulfonamide moiety: Enhances hydrogen-bonding capacity and solubility.
  • Fluorine and methyl substituents: Influence electronic properties and steric bulk.

Spectral validation (e.g., IR and NMR) would confirm tautomeric forms and functional group integrity, as seen in similar compounds where thione tautomers dominate over thiol forms due to spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-4-3-5-15(10-13)19-23-20-25(24-19)16(12-28-20)8-9-22-29(26,27)17-6-7-18(21)14(2)11-17/h3-7,10-12,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKQUUGXECQOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole-thiazole core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole-thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form strong interactions with biological molecules, leading to changes in their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Triazole-Thiazole vs. Triazole-Pyridazine

Substituent Effects

Compound Name Core Structure Key Substituents Spectral Features
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Fluoro-3-methylbenzenesulfonamide, 3-methylphenyl νC=S (1247–1255 cm⁻¹), absence of νC=O (1663–1682 cm⁻¹)
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () Triazolo[4,3-b]pyridazine 3-Fluorobenzenesulfonamide Similar sulfonamide νS=O (~1350 cm⁻¹), pyridazine-specific νC=N (~1600 cm⁻¹)
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide () Triazolo[4,3-b]pyridazine Trifluoromethylbenzyl sulfanyl, 4-methylbenzamide Sulfanyl νC-S (~700 cm⁻¹), benzamide νC=O (~1680 cm⁻¹)

Functional Group Variations

  • Sulfonamide vs. Sulfanyl/Acetamide : The target’s benzenesulfonamide group () promotes hydrogen bonding with biological targets, while sulfanyl () or acetamide () groups may reduce polarity, affecting bioavailability .

Tautomerism and Stability

Compounds with triazole-thione tautomers (e.g., [7–9] in ) exhibit enhanced stability due to delocalized electron systems, as confirmed by IR absence of νS-H and presence of νC=S . The target compound likely adopts a similar thione form, contrasting with triazole-thiol derivatives requiring stabilization via alkylation (e.g., S-alkylated 1,2,4-triazoles in ) .

Biological Activity

4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. It features a unique structure comprising a sulfonamide group, a triazole-thiazole moiety, and fluorine and methyl substituents. This combination of functional groups is believed to enhance its biological activity and pharmacological properties.

Chemical Structure

The compound's IUPAC name is 4-fluoro-3-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide. Its molecular formula is C20H19FN4O2S2C_{20}H_{19}FN_4O_2S_2 with a molecular weight of approximately 432.51 g/mol.

Biological Activity

The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications.

Medicinal Chemistry Applications

  • Anticancer Properties :
    • Research has shown that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF-7 .
    • A study indicated that triazole-containing compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
  • Antimicrobial Activity :
    • Sulfonamide derivatives are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections .

Pharmacokinetic Properties

The incorporation of fluorine and methyl groups in the structure may enhance the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications can lead to improved bioavailability and selectivity towards biological targets .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer potential. One derivative showed an IC50 value of 0.43 µM against HCT116 cells, significantly more potent than existing treatments .
  • Mechanistic Insights : Research into the mechanisms of action revealed that triazole compounds could inhibit cancer cell migration and proliferation by modulating key signaling pathways involved in cell survival and apoptosis .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against various cancer cell lines (IC50 < 5 µM)
AntimicrobialPotential efficacy against bacterial infections due to sulfonamide group
Mechanism of ActionInduces apoptosis via ROS increase and caspase activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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